

Lenalidomide-6-F: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Lenalidomide-6-F	
Cat. No.:	B6178837	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-6-F is a fluorinated derivative of Lenalidomide, an immunomodulatory drug. It has garnered significant interest in the field of targeted protein degradation as a potent and selective ligand for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This document provides a comprehensive technical overview of **Lenalidomide-6-F**, including its physicochemical properties, mechanism of action, and key experimental protocols for its application in research, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

Core Data Presentation

The fundamental properties of **Lenalidomide-6-F** are summarized in the table below.



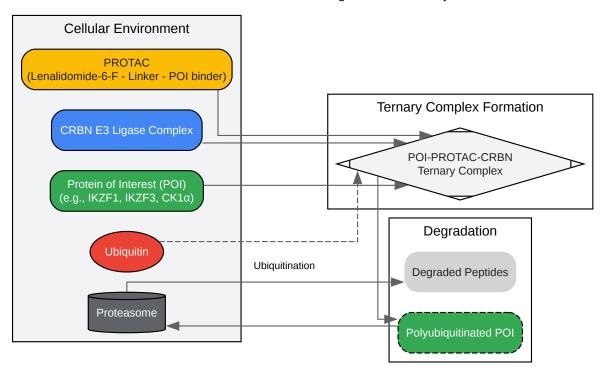
Property	Value	Source(s)
Molecular Weight	262.24 g/mol	[1][2]
Chemical Formula	C13H11FN2O3	[3][4]
CAS Number	2468780-87-0	[1][3]
Appearance	Solid	[1]
Primary Target	Cereblon (CRBN)	[1][2][3][4]

Mechanism of Action: The PROTAC Pathway

Lenalidomide-6-F functions as a molecular glue, facilitating the interaction between CRBN and specific target proteins, known as neosubstrates. When incorporated into a PROTAC, **Lenalidomide-6-F** serves as the E3 ligase-binding moiety. The PROTAC, a heterobifunctional molecule, simultaneously binds to both CRBN (via the **Lenalidomide-6-F** warhead) and a protein of interest (POI). This induced proximity leads to the formation of a ternary complex (POI-PROTAC-CRBN), which triggers the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the proteasome.

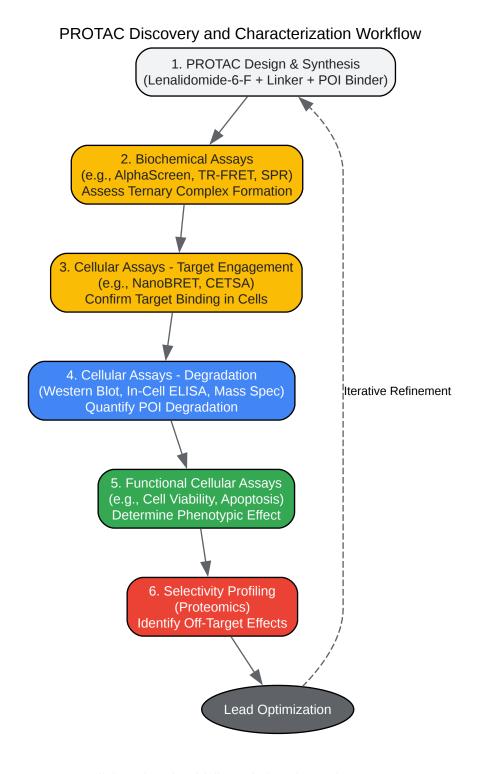
Studies have shown that the 6-fluoro modification on Lenalidomide enhances its selectivity for certain neosubstrates. Specifically, 6-fluoro lenalidomide has been demonstrated to induce the selective degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1 α), which are implicated in the anti-cancer activity of Lenalidomide. This increased selectivity can lead to more potent anti-proliferative effects in certain cancer cell lines, such as multiple myeloma and 5q-myelodysplastic syndrome (MDS) cell lines.





PROTAC-Mediated Protein Degradation Pathway





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